Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate ester group, a sulfonyl group, and a piperazine ring bearing an acetylphenyl moiety
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its efficacy, toxicity, and mechanism of action in various biological systems.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multiple steps:
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Formation of the Piperazine Derivative: : The initial step involves the synthesis of 4-(4-acetylphenyl)piperazine. This can be achieved through the reaction of 4-acetylphenylamine with piperazine under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
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Sulfonylation: : The next step is the introduction of the sulfonyl group. This can be done by reacting the piperazine derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. The reaction is typically carried out at low temperatures to prevent side reactions.
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Coupling with Thiophene-2-carboxylate: : The final step involves the coupling of the sulfonylated piperazine with methyl thiophene-2-carboxylate. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for better control of reaction conditions, as well as the use of more efficient catalysts and solvents. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetylphenyl moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Mechanism of Action
The mechanism of action of Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The piperazine ring and the acetylphenyl moiety may interact with enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s solubility and stability, while the thiophene ring may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[4-(4-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate: Similar structure but with a methyl group instead of an acetyl group.
Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate: Contains a chlorine atom instead of an acetyl group.
Methyl 3-{[4-(4-nitrophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate: Features a nitro group instead of an acetyl group.
Uniqueness
Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is unique due to the presence of the acetyl group, which can influence its reactivity and interaction with biological targets. This structural feature may impart distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
methyl 3-[4-(4-acetylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S2/c1-13(21)14-3-5-15(6-4-14)19-8-10-20(11-9-19)27(23,24)16-7-12-26-17(16)18(22)25-2/h3-7,12H,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUFJRLBMPNING-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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